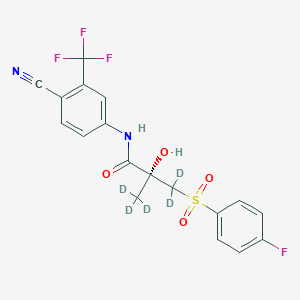
Bicalutamide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicalutamide-d5 is a deuterated form of Bicalutamide, a non-steroidal anti-androgen primarily used in the treatment of prostate cancer . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolism of Bicalutamide . The incorporation of deuterium atoms can help in tracing the compound in biological systems and understanding its behavior more accurately .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicalutamide-d5 is synthesized by incorporating deuterium atoms into the Bicalutamide molecule. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . One common method is the use of deuterated solvents in the reaction mixture, which facilitates the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product . The production process is optimized to maximize yield and minimize the cost of deuterated reagents .
Análisis De Reacciones Químicas
Types of Reactions
Bicalutamide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bicalutamide-d5 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactions of Bicalutamide.
Biology: Helps in understanding the biological interactions and metabolism of Bicalutamide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of Bicalutamide in the body.
Industry: Employed in the development of new formulations and drug delivery systems.
Mecanismo De Acción
Bicalutamide-d5, like Bicalutamide, acts as an androgen receptor antagonist . It competes with androgens for binding to androgen receptors, thereby blocking the action of androgens from adrenal and testicular origins . This inhibition prevents the stimulation of growth in normal and malignant prostatic tissue . The molecular targets include androgen receptors, and the pathways involved are related to androgen signaling .
Comparación Con Compuestos Similares
Similar Compounds
Flutamide: Another non-steroidal anti-androgen used in prostate cancer treatment.
Nilutamide: Similar to Bicalutamide but with different pharmacokinetic properties.
Enzalutamide: A second-generation non-steroidal anti-androgen with higher potency.
Apalutamide: Another second-generation non-steroidal anti-androgen.
Uniqueness
Bicalutamide-d5 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for detailed pharmacokinetic studies . Compared to other non-steroidal anti-androgens, this compound offers better insights into the metabolism and distribution of Bicalutamide in biological systems .
Propiedades
Fórmula molecular |
C18H14F4N2O4S |
|---|---|
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3,3,3-trideuterio-2-[dideuterio-(4-fluorophenyl)sulfonylmethyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1/i1D3,10D2 |
Clave InChI |
LKJPYSCBVHEWIU-FFQFYSDLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@](C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)(C([2H])([2H])S(=O)(=O)C2=CC=C(C=C2)F)O |
SMILES canónico |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
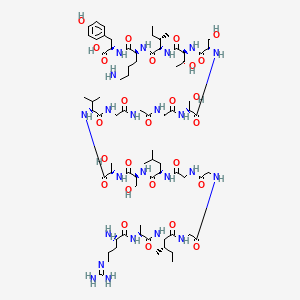

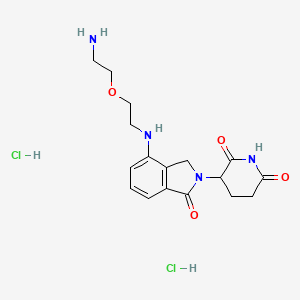
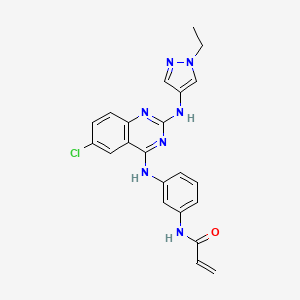
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate](/img/structure/B15137054.png)

![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
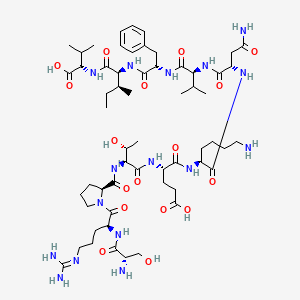
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
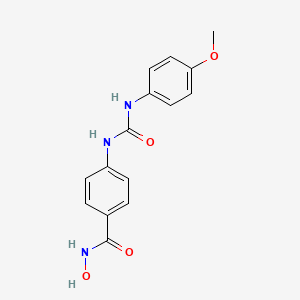

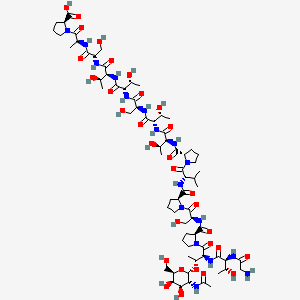
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)
